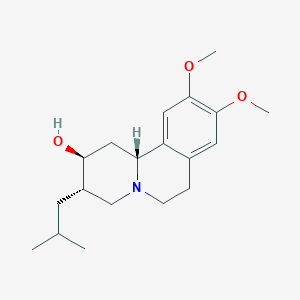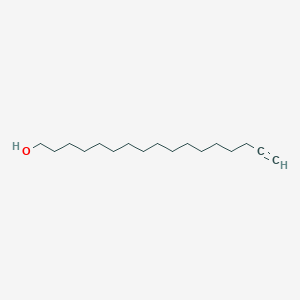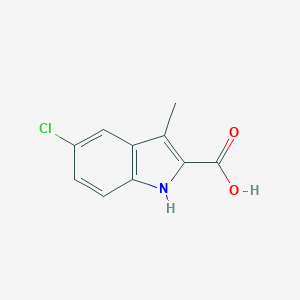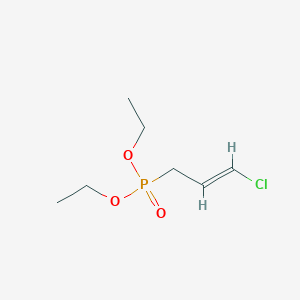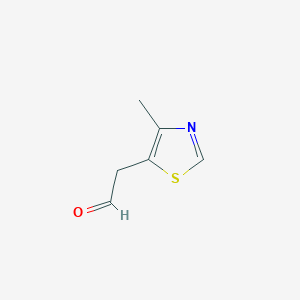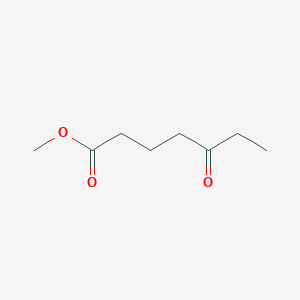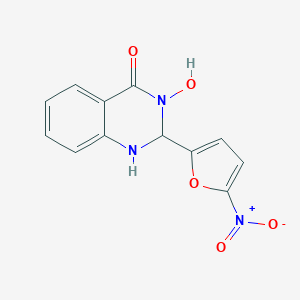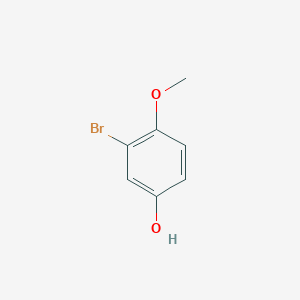
3-Brom-4-methoxyphenol
Übersicht
Beschreibung
3-Bromo-4-methoxyphenol: is an organic compound with the chemical formula C₇H₇BrO₂ . It is a derivative of phenol, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a methoxy group. This compound appears as a colorless to slightly yellow crystalline solid and is soluble in most organic solvents but insoluble in water .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-4-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, 3-Bromo-4-methoxyphenol is used to study enzyme interactions and as a probe in biochemical assays.
Industry: This compound is used in the production of antioxidants, ultraviolet absorbers, and flame retardants. It is also employed in the manufacture of plastics, adhesives, and coatings to enhance thermal stability and flame resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxyphenol can be synthesized through various methods. One common method involves the bromination of 4-methoxyphenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high regioselectivity .
Industrial Production Methods: In industrial settings, the production of 3-Bromo-4-methoxyphenol often involves the use of large-scale bromination reactors. The process includes the controlled addition of bromine to 4-methoxyphenol in the presence of a solvent and a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-methoxyphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form 4-methoxyphenol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Electrophilic Substitution: Products include various substituted phenols.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is 4-methoxyphenol.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-methoxyphenol
- 2-Bromo-4-methoxyphenol
- 3-Bromo-4-hydroxybenzaldehyde
Comparison: 3-Bromo-4-methoxyphenol is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and physical properties. Compared to 4-Bromo-3-methoxyphenol, it has different reactivity patterns in electrophilic substitution reactions. The presence of the methoxy group at the fourth position enhances its solubility in organic solvents compared to 2-Bromo-4-methoxyphenol .
Eigenschaften
IUPAC Name |
3-bromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOUQQJSGRBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346020 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-12-6 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


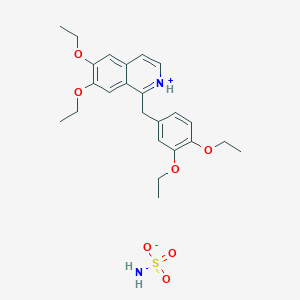
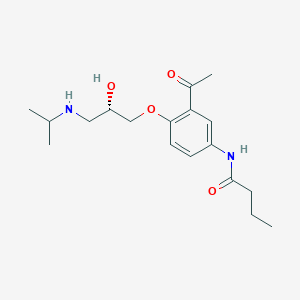
![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

